1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene
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Overview
Description
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes an azide group attached to a phenyl ring and a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene typically involves multiple steps. One common approach is the reaction of 4-azidophenyl derivatives with hex-1-ene-1,2-diyl dibenzene under specific conditions. The reaction often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form different nitrogen-containing compounds.
Reduction: Reduction of the azide group can lead to the formation of amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azide group may yield nitro compounds, while reduction can produce primary amines.
Scientific Research Applications
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for specific labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of targeted therapies.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene exerts its effects depends on its specific application. In bioorthogonal chemistry, the azide group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living systems.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1-(4-Bromophenyl)hex-1-ene-1,2-diyl]dibenzene: Similar structure but with a bromine atom instead of an azide group.
1,1’-[1-(4-Methoxyphenyl)hex-1-ene-1,2-diyl]dibenzene: Contains a methoxy group instead of an azide group.
Uniqueness
1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene is unique due to the presence of the azide group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific and stable chemical modifications.
Properties
CAS No. |
834912-24-2 |
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Molecular Formula |
C24H23N3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-azido-4-(1,2-diphenylhex-1-enyl)benzene |
InChI |
InChI=1S/C24H23N3/c1-2-3-14-23(19-10-6-4-7-11-19)24(20-12-8-5-9-13-20)21-15-17-22(18-16-21)26-27-25/h4-13,15-18H,2-3,14H2,1H3 |
InChI Key |
IQOUXWJLWZCUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=CC=C3 |
Origin of Product |
United States |
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